molecular formula C12H6Cl4N2O3 B13776467 Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- CAS No. 69868-17-3

Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-

Cat. No.: B13776467
CAS No.: 69868-17-3
M. Wt: 368.0 g/mol
InChI Key: WHFCBWCUSWCPQU-UHFFFAOYSA-N
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Description

2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid is a complex organic compound that features both a tetrachlorinated benzoic acid moiety and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity . The tetrachlorinated benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid lies in its combination of a highly substituted benzoic acid with an imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

69868-17-3

Molecular Formula

C12H6Cl4N2O3

Molecular Weight

368.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(2-methylimidazole-1-carbonyl)benzoic acid

InChI

InChI=1S/C12H6Cl4N2O3/c1-4-17-2-3-18(4)11(19)5-6(12(20)21)8(14)10(16)9(15)7(5)13/h2-3H,1H3,(H,20,21)

InChI Key

WHFCBWCUSWCPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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